1-Acetoxy-1,3-butadiene
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Overview
Description
1-Acetoxy-1,3-butadiene (1-ABD) can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride. The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra. It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst. 1-ABD participates as 2Π or 4Π diene in cycloaddition reactions. Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves (mesh size:4Å) has been reported.
Mechanism of Action
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .
Biochemical Pathways
1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .
Properties
CAS No. |
1515-76-0 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
[(1Z)-buta-1,3-dienyl] acetate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |
InChI Key |
NMQQBXHZBNUXGJ-PLNGDYQASA-N |
Isomeric SMILES |
CC(=O)O/C=C\C=C |
SMILES |
CC(=O)OC=CC=C |
Canonical SMILES |
CC(=O)OC=CC=C |
35694-20-3 1515-76-0 |
|
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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